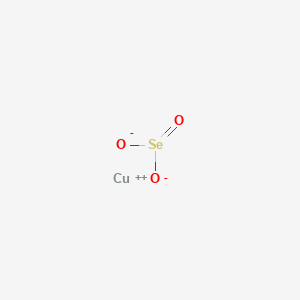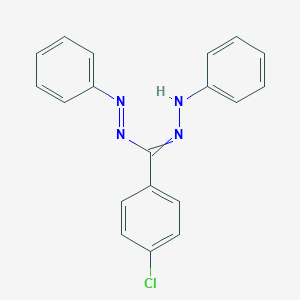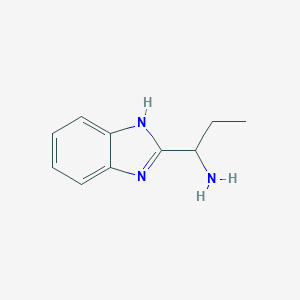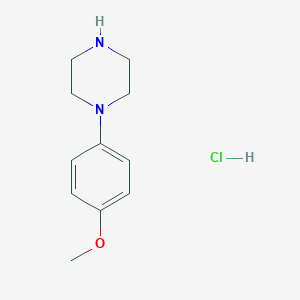
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane
Vue d'ensemble
Description
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is a silicon-based compound with the molecular formula C8H24Si4. It is a member of the siloxane family, characterized by its unique cyclic structure consisting of alternating silicon and oxygen atoms. This compound is known for its stability and hydrophobic properties, making it valuable in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane can be synthesized through the hydrolysis and condensation of dimethyldichlorosilane. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the cyclic structure .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale hydrolysis of dimethyldichlorosilane followed by controlled condensation reactions. The process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted under anhydrous conditions.
Substitution: Halogens, nucleophiles; reactions may require the presence of a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Silanol derivatives.
Reduction: Silane derivatives.
Substitution: Substituted siloxanes.
Applications De Recherche Scientifique
1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Mécanisme D'action
The mechanism of action of 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane involves its interaction with various molecular targets and pathways. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in applications such as coatings and sealants. Additionally, its stability and resistance to oxidation and reduction reactions contribute to its durability in various environments .
Comparaison Avec Des Composés Similaires
1,1,3,3,5,5,7,7-Octamethyltetrasiloxane: Similar in structure but differs in the presence of oxygen atoms in the ring.
1,7-Dichloro-1,1,3,3,5,5,7,7-octamethyltetrasiloxane: Contains chlorine atoms, which can alter its reactivity and applications.
1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl-: Contains hydroxyl groups, making it more reactive in certain chemical reactions.
Uniqueness: 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane is unique due to its cyclic structure and the absence of oxygen atoms within the ring. This gives it distinct hydrophobic properties and stability compared to other similar compounds .
Propriétés
IUPAC Name |
1,1,3,3,5,5,7,7-octamethyl-1,3,5,7-tetrasilocane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h9-12H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLLHKKTJFVIDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(C[Si](C[Si](C[Si](C1)(C)C)(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30169891 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1747-57-5 | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1747-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747575 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,3,5,7-tetrasilacyclooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30169891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![3-Acetylimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B157543.png)







